1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

Catalog No.
S6604645
CAS No.
1986543-62-7
M.F
C13H16Cl3NO2
M. Wt
324.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid...

CAS Number

1986543-62-7

Product Name

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride

Molecular Formula

C13H16Cl3NO2

Molecular Weight

324.6 g/mol

InChI

InChI=1S/C13H15Cl2NO2.ClH/c14-11-2-1-3-12(15)10(11)8-16-6-4-9(5-7-16)13(17)18;/h1-3,9H,4-8H2,(H,17,18);1H

InChI Key

KVEBCQIMKRBFRD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl.Cl

Canonical SMILES

C1CN(CCC1C(=O)O)CC2=C(C=CC=C2Cl)Cl.Cl

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H16Cl3NO2 and a molecular weight of 324.6 g/mol. It is characterized as a white crystalline powder and is primarily utilized in research settings, particularly as a penetration enhancer in topical drug formulations, cosmetic products, and transdermal patches. This compound was first introduced in the late 1960s by Laboratoires French Therapeutics and has since been recognized for its ability to improve the skin permeation of various active pharmaceutical ingredients .

The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride typically involves the reaction between 2,6-dichlorobenzyl chloride and piperidine-4-carboxylic acid in the presence of a base. The resulting product undergoes purification and crystallization to yield the final hydrochloride salt form. The chemical reaction can be summarized as follows:

2 6 Dichlorobenzyl chloride+Piperidine 4 carboxylic acidBase1 2 6 Dichlorobenzyl piperidine 4 carboxylic acid hydrochloride\text{2 6 Dichlorobenzyl chloride}+\text{Piperidine 4 carboxylic acid}\xrightarrow{\text{Base}}\text{1 2 6 Dichlorobenzyl piperidine 4 carboxylic acid hydrochloride}

1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride exhibits notable biological activities. It enhances skin permeation for both hydrophilic and lipophilic drugs by temporarily increasing the fluidity of the stratum corneum lipid bilayers. Additionally, it has demonstrated anti-inflammatory properties by inhibiting key signaling pathways such as nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). Furthermore, studies suggest potential anti-cancer effects, although more research is needed to fully elucidate these properties .

The synthesis of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride can be achieved through several methods:

  • Direct Reaction: The primary method involves reacting 2,6-dichlorobenzyl chloride with piperidine-4-carboxylic acid under basic conditions.
  • Purification: Post-reaction, the compound is purified using techniques such as recrystallization or chromatography.
  • Characterization: The final product is characterized using spectroscopic methods like Fourier transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) to confirm its structure and purity.

This compound has various applications in scientific research:

  • Drug Delivery: As a penetration enhancer, it is used in formulations to improve drug absorption through the skin.
  • Cosmetic Products: Its ability to enhance skin permeability makes it valuable in cosmetic formulations.
  • Transdermal Patches: Employed in transdermal drug delivery systems to facilitate the absorption of therapeutic agents.

Studies on the interactions of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride with other compounds have indicated its effectiveness in enhancing drug delivery across biological membranes. Research has shown that it can significantly increase the permeability of various drugs when applied topically or incorporated into transdermal systems. Interaction studies often utilize analytical techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS) to assess its efficacy in enhancing drug absorption .

Several compounds share structural similarities with 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride. Here are some notable examples:

Compound NameStructureUnique Features
1-(3,4-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochlorideSimilar to DBPCDifferent chlorination pattern may affect biological activity
1-(2-Chlorobenzyl)piperidine-4-carboxylic acidLess chlorinationPotentially lower skin penetration enhancement
Laurocapram (also known as DBPC)Same compoundRecognized for specific applications in dermal formulations

Uniqueness

The distinct feature of 1-(2,6-Dichlorobenzyl)piperidine-4-carboxylic acid hydrochloride lies in its specific chlorination pattern at positions 2 and 6 on the benzyl ring, which significantly influences its biological activity and effectiveness as a penetration enhancer compared to other similar compounds .

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

323.024662 g/mol

Monoisotopic Mass

323.024662 g/mol

Heavy Atom Count

19

Dates

Last modified: 11-23-2023

Explore Compound Types